![molecular formula C23H21FN2O2S B2621618 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689740-20-3](/img/no-structure.png)

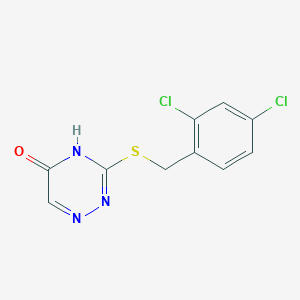

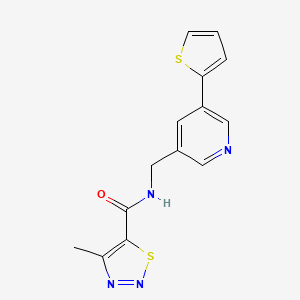

1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of heterocycles containing thienopyrimidine system . Thienopyrimidines are of great importance due to their remarkable biological activity for use as potential drugs .

Synthesis Analysis

The synthesis of thienopyrimidines often involves reactions of iminophosphorane with aromatic isocyanates . The carbodiimides obtained from these reactions are then reacted with secondary amines to give the desired thienopyrimidinones . The reactions of carbodiimides with phenols or ROH in the presence of the catalytic amount of K2CO3 or RONa gave 2-aryloxy- or 2-alkoxy-thienopyrimidinones .

Molecular Structure Analysis

Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidines have been investigated . The effects of the nucleophiles on cyclization have been studied .

科学研究应用

- FBEZF exhibits bactericidal properties, making it relevant for controlling bacterial diseases in crops. Researchers have studied its degradation kinetics in water, including hydrolysis and photolysis. The half-lives under different conditions were determined, and the degradation mechanism was proposed .

- FBEZF serves as a starting reagent in the synthesis of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .

- Related pyrazolo[3,4-d]pyrimidine compounds have shown cytotoxic activity against cancer cell lines .

- FBEZF, due to its steric hindrance and weak Lewis basic center, has been used as a solvent in lithium-ion batteries. It modifies ion–dipole interactions and enhances coulombic attraction .

Bactericide and Water Treatment

Synthetic Chemistry

Anticancer Research

Solvent Design for Lithium-Ion Batteries

作用机制

While the specific mechanism of action for “1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not mentioned in the search results, thienopyrimidines have been reported to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 4-fluorobenzyl and 2-phenylethyl groups.", "Starting Materials": [ "2,4-pentanedione", "methyl acetoacetate", "4-methylthiophen-2-amine", "4-fluorobenzyl chloride", "2-phenylethyl bromide", "potassium carbonate", "acetic acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane", "hexane" ], "Reaction": [ "Synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system:", "Step 1: Condensation of 2,4-pentanedione and methyl acetoacetate in the presence of sodium hydroxide to form 5,6-dimethyl-3-oxohept-4-enoic acid.", "Step 2: Cyclization of 5,6-dimethyl-3-oxohept-4-enoic acid with 4-methylthiophen-2-amine in the presence of acetic acid to form 5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Addition of 4-fluorobenzyl and 2-phenylethyl groups:", "Step 3: Alkylation of 5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 4-fluorobenzyl chloride in the presence of potassium carbonate and dichloromethane to form 1-(4-fluorobenzyl)-5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Alkylation of 1-(4-fluorobenzyl)-5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-phenylethyl bromide in the presence of potassium carbonate and dimethylformamide to form 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 5: Purification of the final product by recrystallization from ethanol and hexane." ] } | |

CAS 编号 |

689740-20-3 |

产品名称 |

1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C23H21FN2O2S |

分子量 |

408.49 |

IUPAC 名称 |

1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-6-4-3-5-7-17)23(28)26(22)14-18-8-10-19(24)11-9-18/h3-11H,12-14H2,1-2H3 |

InChI 键 |

ZHYAVJSCBDVZJX-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CCC4=CC=CC=C4)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2621536.png)

![Methyl[3-(phenylamino)propyl]amine](/img/structure/B2621539.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2621542.png)

![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2621543.png)

![(3As,6aR)-1-phenylmethoxycarbonyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2621545.png)

![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2621546.png)

![N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2621552.png)

![2,4-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2621553.png)